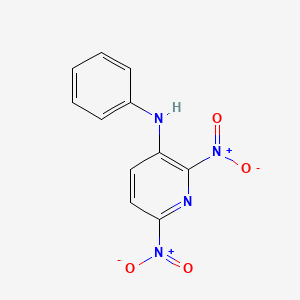
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine, also known as DMPP, is a chemical compound that has been widely studied in the field of neuroscience and pharmacology. It is a piperazine derivative that has been found to have potential therapeutic applications for various neurological disorders.
作用機序
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of this receptor has been linked to the regulation of mood, anxiety, and stress. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has also been found to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine and norepinephrine in certain brain regions. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to have a low affinity for other serotonin receptors, which may contribute to its selectivity for the 5-HT1A receptor.
実験室実験の利点と制限
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been found to be a selective agonist for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood, anxiety, and stress. However, 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has limitations in terms of its solubility and stability, which may affect its use in certain experimental conditions.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine in the treatment of neurological disorders. Future studies may focus on optimizing the synthesis method of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine, investigating its pharmacokinetics and pharmacodynamics, and exploring its potential use in combination with other drugs for the treatment of depression, anxiety, and schizophrenia. Additionally, further studies may investigate the potential role of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine in the regulation of other neurotransmitters and receptors involved in neurological disorders.
合成法
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine can be synthesized by reacting 2,5-dimethylbenzaldehyde with 3-pyridinemethanamine in the presence of sodium triacetoxyborohydride. This reaction results in the formation of 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine as a white crystalline powder with a melting point of 142-144°C.
科学的研究の応用
1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2,5-dimethylphenyl)-4-(3-pyridinylmethyl)piperazine has also been found to have anxiolytic and antidepressant effects in animal models.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-5-6-16(2)18(12-15)21-10-8-20(9-11-21)14-17-4-3-7-19-13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUWKMCPHWSCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)
![3-chloro-5-(4-chlorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5101460.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101467.png)

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)



![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)